molecular formula C12H10F3NO2 B1370893 Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate CAS No. 327-21-9

Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate

Cat. No. B1370893
CAS RN: 327-21-9
M. Wt: 257.21 g/mol
InChI Key: MIBFONNBTQRYGN-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives often involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ()-4-ethoxy-E 1,1,1-trifluorobut-3-en-2-one .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethyl groups are diverse and complex. For instance, oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied .


Physical And Chemical Properties Analysis

The unique physicochemical properties of the fluorine atom contribute significantly to the properties of trifluoromethyl-containing compounds .

Scientific Research Applications

Synthetic Methods

  • General Method for C-3 Acylation : A study by Murakami et al. (1985) demonstrated a method for acylating ethyl indole-2-carboxylates, which effectively yields ethyl 3-acylindole-2-carboxylates. These compounds can be further converted to 3-acylindoles (Murakami et al., 1985).

  • Facile Synthesis of Formyl-Indole-Carboxylates : Pete et al. (2006) developed a method to synthesize ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates, which are valuable intermediates for further chemical transformations (Pete et al., 2006).

  • Palladium-Catalyzed Coupling Reactions : Rossi et al. (2006) reported that 2-trifluoromethanesulfonyloxyindole-1-carboxylic acid ethyl ester can undergo palladium-catalyzed coupling reactions to produce various 2-substituted indoles (Rossi et al., 2006).

  • Friedel-Crafts Acylation : Tani et al. (1990) described the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate with different acylating reagents, leading to the acylation at various positions of the indole nucleus (Tani et al., 1990).

Potential Pharmaceutical Applications

  • Anti-Hepatitis B Virus Activities : Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates and evaluated their anti-hepatitis B virus activities, finding that some compounds showed significant activity (Zhao et al., 2006).

Other Applications

  • Formation of Ethyl 6,8-Dimethoxypyrazolo[4,5,1-hi]indole-5-Carboxylates : Clayton et al. (2008) investigated the cyclisation of ethyl 3'-phenyl-4',6'-dimethoxyindol-7'-yl-2-(hydroxyimino)acetates, providing insight into the formation of ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates (Clayton et al., 2008).

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-5-7-3-4-8(12(13,14)15)6-9(7)16-10/h3-6,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBFONNBTQRYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624614
Record name Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate

CAS RN

327-21-9
Record name 1H-Indole-2-carboxylic acid, 6-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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